Calcimycin

Assisted Reproductive Technology Oocyte Activation Calcium Signaling

Calcimycin (A23187) is the benchmark divalent cation ionophore for calcium signaling, validated in published AOA protocols where ionomycin cannot substitute without re-optimization. Unlike halogenated analogs, A23187 delivers double the Ca²⁺ transport turnover, making it essential for high-flux mitochondrial uptake studies. For neutrophil respiratory burst assays, it provides a defined ~955 nM [Ca²⁺]i peak. As the structural standard with 10-fold greater cation-complex stability than biosynthetic analogs like cezomycin, it is indispensable for ionophore development programs. Ensure experimental validity—specify A23187.

Molecular Formula C29H37N3O6
Molecular Weight 523.6 g/mol
CAS No. 52665-69-7
Cat. No. B1668216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcimycin
CAS52665-69-7
SynonymsA 23187
A-23187
A23187
A23187, Antibiotic
Antibiotic A23187
Calcimycin
Molecular FormulaC29H37N3O6
Molecular Weight523.6 g/mol
Structural Identifiers
SMILESCC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)O)NC
InChIInChI=1S/C29H37N3O6/c1-15-10-11-29(17(3)13-16(2)27(38-29)18(4)26(33)20-7-6-12-31-20)37-22(15)14-23-32-25-21(36-23)9-8-19(30-5)24(25)28(34)35/h6-9,12,15-18,22,27,30-31H,10-11,13-14H2,1-5H3,(H,34,35)/t15-,16-,17-,18-,22-,27+,29+/m1/s1
InChIKeyHIYAVKIYRIFSCZ-CYEMHPAKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Calcimycin (A23187) Procurement Guide: Technical Specifications and Comparative Ionophore Profile


Calcimycin (CAS 52665-69-7), also known as A23187, is a carboxylic polyether antibiotic produced by Streptomyces chartreusensis that functions as a mobile carrier ionophore for divalent cations [1]. It is characterized by a molecular weight of 523.6 Da and a purity standard of ≥98% for research applications . The compound enables calcium, magnesium, and other divalent cations to traverse biological membranes that are otherwise impermeable, making it a foundational biochemical tool for calcium signaling research [1]. Calcimycin also uncouples oxidative phosphorylation and inhibits mitochondrial ATPase activity, which are essential considerations for its application profile .

Calcimycin (A23187) Selection Risk: Why Ionophore Substitution Introduces Experimental Variability


Substituting Calcimycin with another calcium ionophore such as ionomycin or a halogenated derivative like 4-bromo-A23187 is not functionally equivalent without rigorous re-optimization. These compounds exhibit quantifiable differences in calcium release kinetics, cation transport specificity, and secondary cellular effects [1]. For example, ionomycin generates a substantially higher amplitude calcium transient in oocytes compared to A23187 at equivalent concentrations [1]. Similarly, 4-bromo-A23187 demonstrates a 10-fold greater transport selectivity for Ca2+ over Mg2+ compared to A23187 under low-dose conditions [2]. Using an unverified alternative without these differential data risks producing non-comparable results or failing to replicate published protocols, which directly impacts experimental validity and procurement value.

Calcimycin (A23187) Comparative Evidence: Quantified Performance Against Closest Analogs


Calcimycin vs. Ionomycin: Quantified Calcium Mobilization in Oocyte Activation Protocols

In a direct head-to-head comparison, ionomycin was more potent than Calcimycin (A23187) in provoking Ca2+ increases in both mouse and human oocytes, with significantly higher amplitude and area under the curve [1]. However, for protocols where a more moderate calcium response is desired or where A23187 is the established reference compound in the literature, substitution with ionomycin requires re-optimization. The use of A23187 as the benchmark ionophore in numerous published assisted oocyte activation (AOA) studies makes it the standard for comparison and protocol validation [1].

Assisted Reproductive Technology Oocyte Activation Calcium Signaling

Calcimycin vs. 4-Bromo-A23187: Comparative Calcium Transport Selectivity in Mitochondria and Sperm

The halogenated derivative 4-bromo-A23187 exhibits approximately 4-fold greater binding affinity for both Ca2+ and Mg2+ compared to Calcimycin (A23187) [1]. Critically, in functional transport assays using isolated mitochondria and intact bovine spermatozoa, 4-bromo-A23187 demonstrates an apparent transport selectivity for Ca2+ over Mg2+ that is approximately 10-fold greater than that of A23187 at low ionophore concentrations [1]. This enhanced selectivity is achieved at the cost of a reduced Ca2+ transport turnover number, which is approximately 50% of that observed for A23187 [1].

Mitochondrial Physiology Cell Biology Ion Transport

Calcimycin vs. Ionomycin: Differential Priming of Neutrophil Respiratory Burst

A direct comparative study of three calcium ionophores (A23187, ionomycin, and 4-bromo-A23187) in mouse peritoneal neutrophils revealed distinct quantitative differences in their ability to prime the respiratory burst [1]. The maximal priming effect on phorbol ester-induced ROS production required a 2 µM concentration of Calcimycin (A23187) and 0.5 µM of ionomycin [1]. At these respective optimal concentrations, A23187 induced a transient increase in free intracellular Ca2+ ([Ca2+]i) to 955 ± 27 nM, whereas ionomycin elicited a significantly higher peak [Ca2+]i of 1776 ± 197 nM [1].

Immunology Neutrophil Biology Oxidative Stress

Calcimycin vs. Cezomycin (Biosynthetic Analog): Quantitative Complex Stability Difference

A study comparing the thermodynamic properties of Calcimycin (A23187) with its biosynthetic analog cezomycin revealed a clear, quantifiable difference in cation complex stability [1]. Using potentiometric and spectrophotometric methods in pure methanol, the cezomycin complexes formed with calcium and magnesium were found to be about 1 order of magnitude (10-fold) less stable than the corresponding complexes formed by Calcimycin [1].

Coordination Chemistry Ionophore Biochemistry Cation Transport

Calcimycin's Unique Affinity for Fe(II) Relative to Ca2+

A unique and quantitatively significant property of Calcimycin (A23187) is its exceptionally high affinity for ferrous iron (Fe(II)) relative to its canonical target, calcium [1]. Using a two-phase extraction technique, the affinity of A23187 for Fe(II) was determined to be approximately five orders of magnitude (100,000-fold) greater than its affinity for Ca2+ [1]. This finding, while not a direct comparison to another ionophore, represents a class-level inference regarding A23187's distinct polyvalent cation binding profile.

Iron Metabolism Membrane Biophysics Ion Transport

Calcimycin (A23187) Application-Specific Selection Scenarios Based on Comparative Evidence


Assisted Reproductive Technology (ART): Oocyte Activation Protocol Replication

Procurement of Calcimycin (A23187) is essential for laboratories that require strict adherence to published Assisted Oocyte Activation (AOA) protocols where it is the designated ionophore. As established in Section 3, A23187 and ionomycin are not interchangeable due to their different potencies [1]. Using A23187 ensures that the calcium transient generated aligns with the specific, lower-amplitude response that is the validated benchmark in numerous foundational AOA studies [1].

Immunology Research: Precisely Controlled Calcium Signaling in Neutrophil Studies

Researchers studying neutrophil function and the respiratory burst should prioritize Calcimycin (A23187) when a moderate and well-characterized calcium signal is required for a functional outcome, as opposed to the significantly higher calcium peak induced by ionomycin [1]. The quantified data from Section 3 shows that at its optimal priming concentration, A23187 elicits a specific [Ca2+]i peak of ~955 nM, providing a defined, reproducible stimulus for downstream signaling events in immunological assays [1].

Mitochondrial Physiology: High-Capacity Ca2+ Transport with Moderate Selectivity

For studies of mitochondrial calcium uptake where the absolute rate of Ca2+ transport is a primary experimental variable, Calcimycin (A23187) is the preferred choice over the more selective 4-bromo-A23187 analog. As detailed in Section 3, A23187 provides a Ca2+ transport turnover number approximately double that of 4-bromo-A23187, even though it lacks the 10-fold enhanced selectivity for Ca2+ over Mg2+ offered by the brominated derivative [1]. This makes A23187 the better tool for applications demanding high ion flux rather than stringent cation discrimination.

Chemical Biology of Ionophores: Reference Standard for Complex Stability

Investigators engaged in the synthesis or evaluation of novel ionophores require Calcimycin (A23187) as the structural and thermodynamic gold standard for comparison. Evidence from Section 3 demonstrates that even a biosynthetic analog like cezomycin forms cation complexes that are a full order of magnitude (10-fold) less stable than those of A23187 [1]. This establishes A23187 as the benchmark against which the stability and performance of new ionophore candidates should be measured, making it an indispensable procurement for comparative chemical biology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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